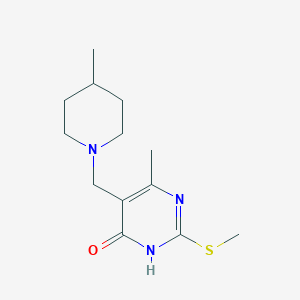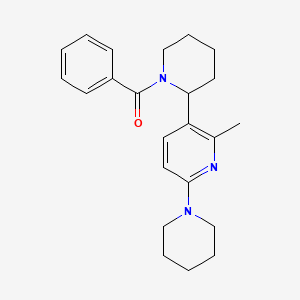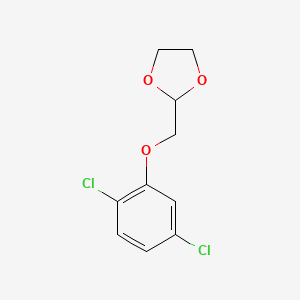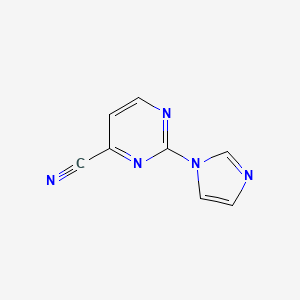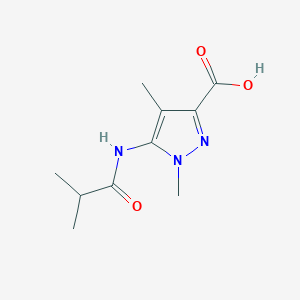
5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by its unique structure featuring a five-membered heterocyclic ring with two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their wide range of applications in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine or heating in DMSO under oxygen .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles in good yields . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: N-arylation of pyrazoles can be achieved using aryl halides in the presence of copper powder and appropriate ligands.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxygen, hydrazine derivatives, aryl halides, and copper powder. Reaction conditions vary depending on the desired transformation, but mild conditions are often preferred to maintain functional group tolerance .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives such as:
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H15N3O3 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1,4-dimethyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O3/c1-5(2)9(14)11-8-6(3)7(10(15)16)12-13(8)4/h5H,1-4H3,(H,11,14)(H,15,16) |
Clave InChI |
HLJQYEXDLVQHJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C(=O)O)C)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



